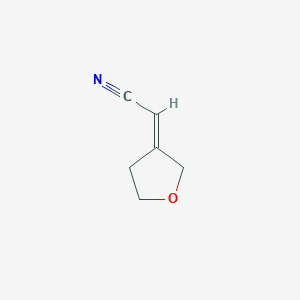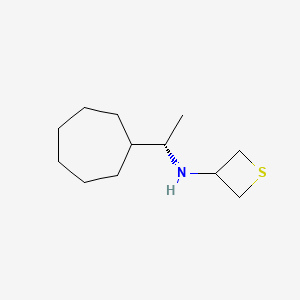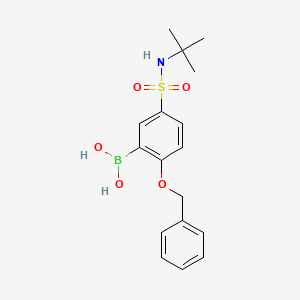
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a benzyloxy group, and a tert-butylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced by reacting the intermediate compound with tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound can be used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and tert-butylsulfamoyl groups, making it less versatile in certain applications.
(2-(Benzyloxy)phenyl)boronic Acid: Lacks the tert-butylsulfamoyl group, which may affect its reactivity and binding properties.
(2-(tert-Butylsulfamoyl)phenyl)boronic Acid: Lacks the benzyloxy group, which may influence its solubility and interaction with molecular targets.
Uniqueness
(2-(Benzyloxy)-5-(N-(tert-butyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the benzyloxy and tert-butylsulfamoyl groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for greater versatility in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22BNO5S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
[5-(tert-butylsulfamoyl)-2-phenylmethoxyphenyl]boronic acid |
InChI |
InChI=1S/C17H22BNO5S/c1-17(2,3)19-25(22,23)14-9-10-16(15(11-14)18(20)21)24-12-13-7-5-4-6-8-13/h4-11,19-21H,12H2,1-3H3 |
InChI Key |
RSBWOQMPTRIKHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)
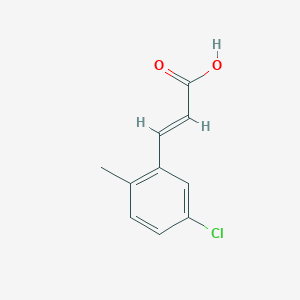
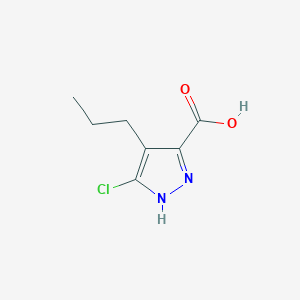
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
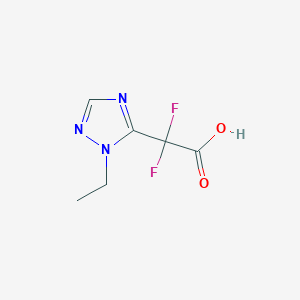
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
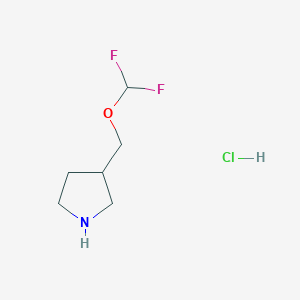
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
